N-Cyclopropyltetrahydrothiophen-3-amine
Overview
Description
N-Cyclopropyltetrahydrothiophen-3-amine is an organic compound with the molecular formula C(_7)H(_13)NS It features a cyclopropyl group attached to a tetrahydrothiophene ring, which is further substituted with an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyltetrahydrothiophen-3-amine typically involves the following steps:
Formation of Tetrahydrothiophene Ring: This can be synthesized via the reduction of thiophene derivatives using hydrogenation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the reduction of thiophene derivatives.
Continuous Flow Reactors: For efficient and scalable cyclopropylation and amination processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Thiophenes: From substitution reactions.
Scientific Research Applications
N-Cyclopropyltetrahydrothiophen-3-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-Cyclopropyltetrahydrothiophen-3-amine exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to its biological activity, such as inhibiting microbial growth or modulating enzyme activity.
Comparison with Similar Compounds
N-Cyclopropylthiophene-3-amine: Lacks the tetrahydro structure, which may affect its reactivity and applications.
N-Cyclopropyltetrahydrothiophene-2-amine:
Uniqueness: N-Cyclopropyltetrahydrothiophen-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
N-cyclopropylthiolan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-6(1)8-7-3-4-9-5-7/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZRIVUVHOAVOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCSC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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